molecular formula C11H18F2N4O2 B12313600 Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate

Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B12313600
M. Wt: 276.28 g/mol
InChI Key: YAFWIGDYKRCTSH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and reactivity The compound features a piperidine ring substituted with azidomethyl and difluoromethyl groups, along with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate starting materials such as amino alcohols or diamines.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Azidomethylation: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide or other azidating agents.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Flow microreactor systems have been employed to improve the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.

    Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate involves its reactivity with various biological targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)-3,3-difluoropiperidine-1-carboxylate
  • Tert-butyl 4-(chloromethyl)-3,3-difluoropiperidine-1-carboxylate
  • Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. The combination of azidomethyl and difluoromethyl groups enhances its versatility in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N4O2/c1-10(2,3)19-9(18)17-5-4-8(6-15-16-14)11(12,13)7-17/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFWIGDYKRCTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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